
Estradiol undecylate-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estradiol undecylate-13C3 is a labeled form of estradiol undecylate, where three carbon atoms are replaced with the stable isotope carbon-13. This compound is primarily used in scientific research to trace and quantify the behavior of estradiol undecylate in biological systems. Estradiol undecylate itself is an estrogen ester and a long-lasting prodrug of estradiol, a naturally occurring hormone in the human body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of estradiol undecylate-13C3 involves the incorporation of carbon-13 into the undecylate ester of estradiol. This can be achieved through the esterification of estradiol with undecanoic acid labeled with carbon-13. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the isotopic labeling is consistent and accurate. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity and isotopic enrichment.
Analyse Chemischer Reaktionen
Types of Reactions
Estradiol undecylate-13C3 undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield estradiol and undecanoic acid.
Oxidation: Estradiol can be oxidized to form estrone, another estrogenic compound.
Reduction: Estrone can be reduced back to estradiol under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Hydrolysis: Estradiol and undecanoic acid.
Oxidation: Estrone.
Reduction: Estradiol (from estrone).
Wissenschaftliche Forschungsanwendungen
Estradiol undecylate-13C3 is widely used in scientific research due to its stable isotopic labeling. Its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of estradiol undecylate in the body.
Metabolic Pathways: Tracing the metabolic pathways of estradiol and its derivatives.
Hormone Replacement Therapy: Researching the efficacy and safety of hormone replacement therapies.
Cancer Research: Investigating the role of estrogens in hormone-dependent cancers such as breast and prostate cancer.
Environmental Studies: Monitoring the presence and effects of estrogens in the environment.
Wirkmechanismus
Estradiol undecylate-13C3, like estradiol undecylate, acts as an estrogen receptor agonist. Upon administration, it is hydrolyzed to release estradiol, which then binds to estrogen receptors in various tissues. This binding activates the transcription of estrogen-responsive genes, leading to the physiological effects associated with estrogen, such as the regulation of reproductive functions, maintenance of bone density, and modulation of cardiovascular health.
Vergleich Mit ähnlichen Verbindungen
Estradiol undecylate-13C3 can be compared with other estradiol esters, such as:
- Estradiol valerate
- Estradiol cypionate
- Estradiol benzoate
Uniqueness
The primary uniqueness of this compound lies in its isotopic labeling, which allows for precise tracking and quantification in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies where understanding the behavior of the compound in the body is crucial.
Similar Compounds
- Estradiol valerate : Another long-acting ester of estradiol used in hormone therapy.
- Estradiol cypionate : A long-acting ester of estradiol with similar applications.
- Estradiol benzoate : A shorter-acting ester of estradiol used in various therapeutic applications.
Eigenschaften
Molekularformel |
C29H44O3 |
|---|---|
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate |
InChI |
InChI=1S/C29H44O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h13,15,20,24-27,30H,3-12,14,16-19H2,1-2H3/t24-,25-,26+,27+,29+/m1/s1/i13+1,20+1,22+1 |
InChI-Schlüssel |
TXHUMRBWIWWBGW-LMIBZJTISA-N |
Isomerische SMILES |
CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=[13CH][13C](=[13CH]4)O)C |
Kanonische SMILES |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


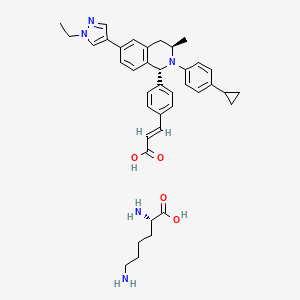
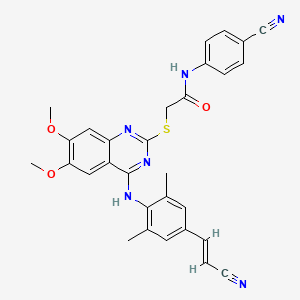
![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)
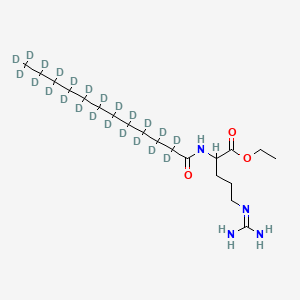


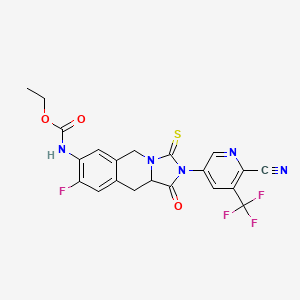
![(1R,14S,15R)-25-methyl-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaene-14,20-diol](/img/structure/B12416269.png)
![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)

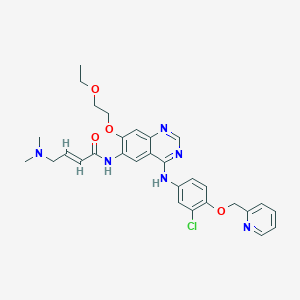

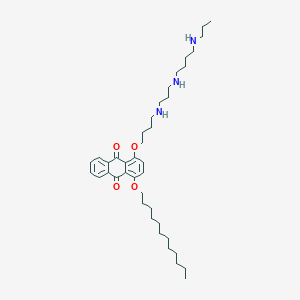
![(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)
